3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide
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Overview
Description
Azetidine-1-carboxamide derivative 2 is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidine-1-carboxamide derivative 2 typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it requires careful control of photochemical conditions.
Industrial Production Methods: Industrial production of azetidine-1-carboxamide derivatives may involve large-scale cycloaddition reactions, followed by purification steps to isolate the desired compound. The use of metal catalysts and optimized reaction conditions can enhance yield and purity. Additionally, ring-opening polymerization techniques can be employed to produce azetidine-based polymers .
Chemical Reactions Analysis
Types of Reactions: Azetidine-1-carboxamide derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the azetidine ring, leading to ring-opening or functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while nucleophilic substitution can produce various functionalized azetidines .
Scientific Research Applications
Azetidine-1-carboxamide derivative 2 has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of azetidine-1-carboxamide derivative 2 involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding. This inhibition disrupts the STAT3 signaling pathway, which is involved in cell growth and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Another nitrogen-containing heterocycle with similar ring strain and reactivity.
Azetidine-2-carboxamide: A closely related compound with similar biological activities.
Beta-lactams: Four-membered ring compounds with significant ring strain, commonly used as antibiotics.
Uniqueness: Azetidine-1-carboxamide derivative 2 is unique due to its specific inhibitory activity against STAT3, which is not commonly observed in other azetidine derivatives. Its ability to selectively target STAT3 over other STAT family members highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H23BrF4N2O2 |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)-[2-(trifluoromethyl)phenyl]methoxy]-N-tert-butylazetidine-1-carboxamide |
InChI |
InChI=1S/C22H23BrF4N2O2/c1-21(2,3)28-20(30)29-11-14(12-29)31-19(16-9-8-13(23)10-18(16)24)15-6-4-5-7-17(15)22(25,26)27/h4-10,14,19H,11-12H2,1-3H3,(H,28,30) |
InChI Key |
PTVKXSFBTUPKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)OC(C2=C(C=C(C=C2)Br)F)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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